Perfluorotriethylamine

Descripción general

Descripción

Métodos De Preparación

Perfluorotriethylamine can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoropropylene oxide with ammonia, followed by fluorination using elemental fluorine. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity .

Análisis De Reacciones Químicas

Perfluorotriethylamine is known for its inertness, making it resistant to many common chemical reactions. it can undergo pyrolysis, where it decomposes at high temperatures to form perfluorinated N-ethylpyrrolidine as the major decomposition product . It is also used as a reaction medium for Lewis acid-mediated reactions due to its non-polar nature .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Green Solvent in Organic Reactions

PFTEA has been utilized as a solvent in organic chemistry, especially in reactions that require environmentally friendly conditions. Its low toxicity and ability to dissolve a wide range of organic compounds make it an attractive alternative to traditional solvents. For instance, it has been employed in the Ferrier-type glycosylation reaction, where it enhances the reaction's stereoselectivity and yield. The use of PFTEA allows for easier product isolation and recovery of the solvent, aligning with green chemistry principles .

2. Catalysis

In catalytic processes, PFTEA serves as an effective medium for immobilizing catalysts, facilitating liquid-phase organic reactions. Its unique chemical properties enable better interaction with reactants and catalysts, leading to improved reaction outcomes. Research indicates that PFTEA can significantly enhance the efficiency of various catalytic reactions by providing a stable environment that minimizes side reactions .

Environmental Science

1. Atmospheric Studies

PFTEA's stability and low reactivity make it an interesting candidate for atmospheric studies. Research into its atmospheric lifetime and global warming potential has been conducted, revealing insights into its behavior in the environment. PFTEA does not readily react with hydroxyl radicals, suggesting a long atmospheric lifespan which is crucial for understanding its environmental impact .

2. Fire Extinguishing Agent

PFTEA has been explored as a potential fire extinguishing agent due to its ability to suppress flames effectively. Compared to traditional halon agents, PFTEA presents a more environmentally friendly option that complies with modern regulations aimed at reducing ozone-depleting substances. Studies have shown that PFTEA can outperform some conventional agents in specific fire suppression scenarios .

Electrical Insulation

1. High Voltage Applications

PFTEA exhibits excellent dielectric properties, making it suitable for high-voltage electrical insulation applications. Research has demonstrated that PFTEA maintains stability under high electric fields, which is critical for ensuring the safety and reliability of electrical systems. Measurements indicate that PFTEA can withstand electric fields up to 250 kV/cm without significant breakdown, highlighting its potential in electrical engineering .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Used as a solvent and catalyst medium in organic reactions | Low toxicity, improved yields |

| Environmental Science | Studied for atmospheric impact and used as a fire extinguishing agent | Long atmospheric lifespan, eco-friendly |

| Electrical Insulation | Exhibits excellent dielectric properties for high-voltage applications | High stability under electric stress |

Case Study 1: Ferrier-Type Glycosylation

In a study examining the use of PFTEA in glycosylation reactions, researchers found that using PFTEA as a solvent resulted in higher yields and better stereoselectivity compared to traditional solvents like dichloromethane. The reaction demonstrated significant improvements in product recovery and environmental sustainability due to the recyclability of PFTEA .

Case Study 2: Fire Suppression

Research on PFTEA's effectiveness as a fire extinguishing agent showed that it could effectively suppress flames while being less harmful to the environment than halon agents. This study highlighted the potential of PFTEA in developing new fire safety technologies compliant with international regulations .

Case Study 3: Electrical Insulation

Investigations into the dielectric properties of PFTEA revealed its capability to function effectively as an insulating medium in high-voltage applications. The results indicated minimal conductivity at high voltages, making it suitable for use in advanced electrical systems .

Mecanismo De Acción

The mechanism of action of Perfluorotriethylamine is primarily related to its physical properties rather than specific molecular interactions. Its high thermal and chemical stability make it an effective medium for various reactions and applications. In biological applications, its ability to form stable microbubbles is due to its low surface tension and high gas solubility .

Comparación Con Compuestos Similares

Perfluorotriethylamine is unique among fluorinated amines due to its high degree of fluorination and resulting stability. Similar compounds include Heptadecafluorononylamine and Trifluoroethylamine, which also exhibit high stability and are used in similar applications . this compound’s specific structure and properties make it particularly suitable for applications requiring extreme thermal and chemical stability .

Actividad Biológica

Perfluorotriethylamine (PFTEA), a perfluorinated compound, has garnered attention due to its unique chemical properties and potential applications in various fields, including organic synthesis and environmental science. This article explores the biological activity of PFTEA, summarizing key research findings, case studies, and relevant data.

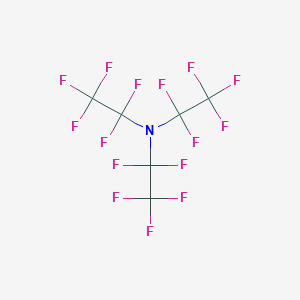

PFTEA is characterized by its three ethyl groups fully substituted with fluorine atoms, resulting in a highly stable and hydrophobic structure. This stability is attributed to the strong C-F bonds, which confer low reactivity compared to their non-fluorinated counterparts. The molecular formula for PFTEA is , and its structural formula can be represented as follows:

Interaction with Biological Systems

PFTEA has been investigated for its interaction with biological molecules. Notably, it has been utilized as a solvent in stereoselective glycosylation reactions, demonstrating its ability to facilitate chemical transformations while minimizing toxicity . The weak interactions between PFTEA and substrates can enhance reactivity and selectivity in biochemical reactions.

Case Studies

- Stereoselective Glycosylation : A study demonstrated that PFTEA could assist in the stereoselective formation of glycosidic linkages through Ferrier rearrangement. The results indicated that using PFTEA as a solvent yielded products with high α-selectivity (α:β > 20:1) under mild conditions . This highlights PFTEA's role not only as a solvent but also as a facilitator of specific chemical pathways.

- Thermal Decomposition Studies : Investigations into the thermal stability of PFTEA revealed insights into its decomposition pathways under shock wave conditions. The study monitored the formation of CF2 during dissociation processes, suggesting that PFTEA could undergo complex reactions at elevated temperatures while generating potentially useful byproducts .

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F15N/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFDCMSEZEGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C2F5)3, C6F15N | |

| Record name | Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189464 | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-70-6 | |

| Record name | Perfluorotriethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotriethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorotriethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.